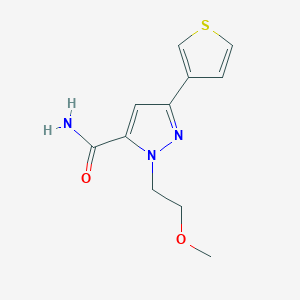

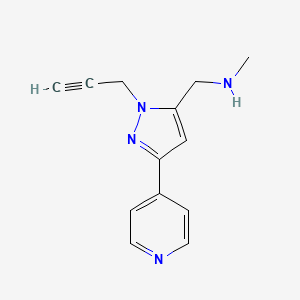

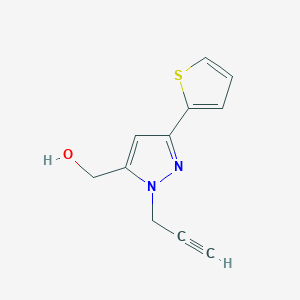

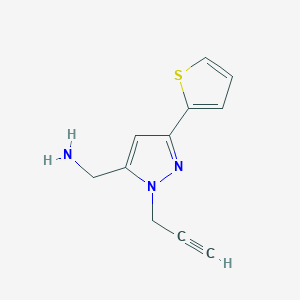

5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole

Descripción general

Descripción

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications . In most of its reactions, it resembles benzene .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The synthesis of pyrazoles with different functionalized substituents, including the structural motif of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole, involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. This method allows for the installation of various alkyl and aryl groups at the C5 position and has been demonstrated to proceed with excellent overall yields. The chlorides derived from these pyrazoles serve as useful precursors for further functionalization through nucleophilic substitution reactions, yielding derivatives with potential ligand applications (Grotjahn et al., 2002).

Ligand Design and Metal Coordination

The strategic placement of a ligating side chain on the pyrazole ring, rather than on a ring nitrogen, facilitates the availability of the ring nitrogen not bound to the metal and its attached proton for hydrogen bonding. This design principle is significant for the development of ligands in metal coordination chemistry, which can impact catalysis and material science applications (Grotjahn et al., 2002).

Antioxidant Activity

Derivatives of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole have been synthesized and shown to possess potential antioxidant properties. This includes compounds synthesized through reactions of 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde with various substituted acetophenones. The antioxidant activity was confirmed through in vitro assays against DPPH, indicating these derivatives as promising antioxidants for further development (Prabakaran et al., 2021).

Antitumor Activity

Research into thiophene-based pyrazole derivatives incorporating the thiophene moiety has shown promising anti-tumor activities. Specifically, certain bis-pyrazolyl-thiazoles have been synthesized and evaluated against hepatocellular carcinoma cell lines, revealing significant inhibitory effects. This suggests the potential of such compounds in the development of new therapeutic agents for cancer treatment (Gomha et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-(chloromethyl)-1-propan-2-yl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-8(2)14-9(7-12)6-10(13-14)11-4-3-5-15-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVBWVKAWXIEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.